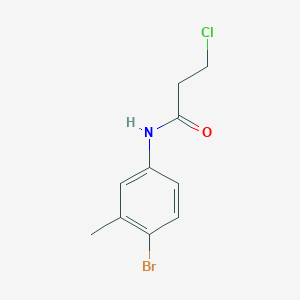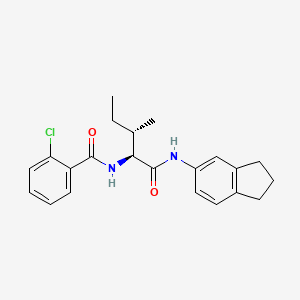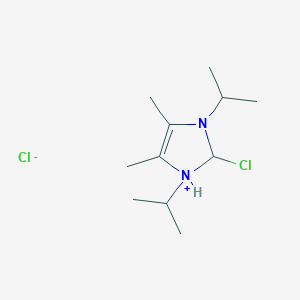
Gold--zirconium (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold–zirconium (2/3) is a compound that combines the unique properties of gold and zirconium Gold is known for its excellent conductivity, resistance to oxidation, and biocompatibility, while zirconium is valued for its high melting point, corrosion resistance, and strength
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gold–zirconium (2/3) typically involves the deposition of gold nanoparticles onto zirconia (zirconium dioxide) particles. One common method is the sol-gel process, where zirconia is first synthesized and then gold nanoparticles are immobilized on its surface through a seeded growth technique. This involves the use of hydrochloric acid and aminomethylphosphonic acid as coupling agents to enhance the immobilization efficiency .
Industrial Production Methods
Industrial production of gold–zirconium (2/3) may involve large-scale sol-gel processes or other chemical vapor deposition techniques. These methods ensure the uniform distribution of gold nanoparticles on zirconia, which is crucial for maintaining the compound’s desired properties.
化学反応の分析
Types of Reactions
Gold–zirconium (2/3) undergoes various chemical reactions, including:
Oxidation: Gold nanoparticles can undergo oxidation, although they are generally resistant to it.
Reduction: Zirconia can be reduced under certain conditions, affecting the overall properties of the compound.
Substitution: Gold nanoparticles can participate in substitution reactions, especially in the presence of halides.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of gold–zirconium (2/3) include hydrochloric acid, aminomethylphosphonic acid, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of gold–zirconium (2/3) include various gold and zirconium oxides, depending on the specific reaction conditions.
科学的研究の応用
Gold–zirconium (2/3) has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Employed in biosensing and imaging applications because of its biocompatibility and optical properties.
Medicine: Investigated for drug delivery systems and cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its strength and resistance to corrosion
作用機序
The mechanism of action of gold–zirconium (2/3) involves its interaction with various molecular targets and pathways. Gold nanoparticles can interact with thiol-containing enzymes and proteins, leading to changes in their activity. Zirconium, on the other hand, can stabilize the compound and enhance its overall properties. The combination of these interactions results in the compound’s unique effects in various applications .
類似化合物との比較
Similar Compounds
Gold Nanoparticles: Known for their excellent conductivity and biocompatibility, but lack the structural strength provided by zirconium.
Zirconia (Zirconium Dioxide): Valued for its high melting point and strength, but lacks the conductivity and biocompatibility of gold.
Gold-Zirconium Alloys: Similar in composition but may have different properties depending on the specific ratio of gold to zirconium.
Uniqueness
Gold–zirconium (2/3) is unique due to its combination of properties from both gold and zirconium. This compound offers a balance of conductivity, biocompatibility, strength, and resistance to oxidation and corrosion, making it suitable for a wide range of applications .
特性
CAS番号 |
194083-82-4 |
|---|---|
分子式 |
Au2Zr3 |
分子量 |
667.61 g/mol |
IUPAC名 |
gold;zirconium |
InChI |
InChI=1S/2Au.3Zr |
InChIキー |
INWLCTWDLGVJQF-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[Zr].[Au].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)



![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)

![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)

